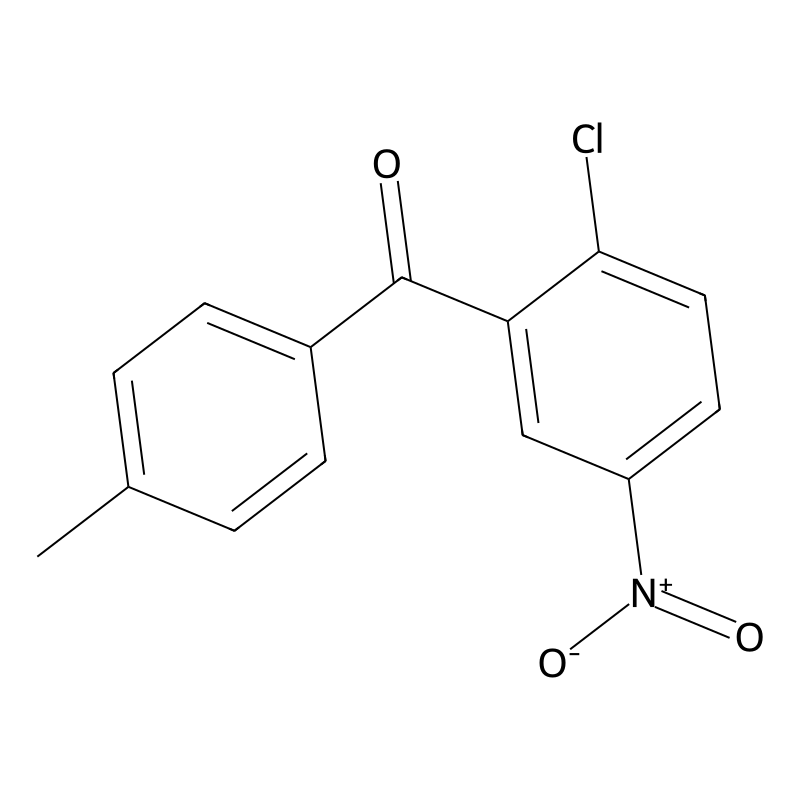

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, with the chemical formula C14H10ClNO3 and CAS number 35485-71-3, is an organic compound characterized by its unique structure that includes a chloro group, a nitro group, and a methylphenyl moiety. This compound is part of the class of ketones, specifically aryl ketones, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups in its structure contributes to its chemical reactivity and biological activity .

As with any new compound, proper safety precautions should be taken when handling (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone due to the presence of the nitro group. Nitroaromatic compounds can be:

Chemical Databases: Resources like PubChem do not contain any entries for (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, indicating a lack of widely reported research on this specific compound. PubChem:

Limited Commercial Availability: While the compound can be commercially obtained from some suppliers [Hit2Lead], the lack of substantial scientific literature suggests it is not a commonly used research material.

Further exploration might be possible through:

Patent Literature: Patent databases may contain information on the use of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone in specific applications, although these might be proprietary.

Scientific Publications: In-depth searches of scientific databases using the compound's CAS registry number (35485-71-3) might reveal research articles describing its synthesis or potential applications.

The chemical reactivity of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone can be attributed to the functional groups present. The nitro group is known to participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic attacks. Common reactions include:

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophiles, leading to the formation of alcohols or amines upon reaction with nucleophiles such as Grignard reagents.

- Electrophilic Substitution: The nitro group can facilitate electrophilic substitution on the aromatic rings, allowing for further functionalization of the compound.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity .

Research indicates that derivatives of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone exhibit significant biological activities. Notably, compounds with similar structures have demonstrated:

- Antioxidant Properties: These compounds can scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects: Some derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity: Certain analogs exhibit activity against various bacterial strains, suggesting their utility in developing new antibiotics .

The synthesis of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone typically involves multi-step organic reactions:

- Nitration: Starting with 4-methylphenol, nitration can be performed using nitric acid to introduce a nitro group.

- Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution using thionyl chloride or phosphorus pentachloride.

- Formation of Methanone: The final step involves forming the ketone functionality by reacting the chlorinated nitrophenol with an appropriate acyl chloride or via Friedel-Crafts acylation .

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical agents due to its bioactive properties.

- Agrochemicals: Its derivatives are explored for use in pesticides and herbicides owing to their efficacy against pests .

- Material Science: Compounds with similar structures are investigated for their potential use in developing advanced materials due to their electronic properties .

Studies on interaction profiles indicate that (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone and its derivatives interact with various biological targets:

- Receptor Binding Studies: Molecular docking simulations have shown that these compounds can bind effectively to specific receptors involved in inflammatory responses.

- Enzyme Inhibition: Some derivatives have been identified as inhibitors of enzymes linked to disease pathways, suggesting therapeutic potential .

Several compounds share structural similarities with (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone | Contains two nitro groups | Increased electron deficiency enhances reactivity |

| (2-Chloro-5-nitrophenyl)(p-tolyl)methanone | Similar structure but with para-tolyl group | Potentially enhanced lipophilicity |

| 2'-Chloro-5'-nitroacetophenone | Acetophenone derivative | Different functional group impacts reactivity |

| (2-Chloro-5-nitrophenyl)(4-fluorophenyl)methanone | Contains a fluorine substituent | Fluorine's electronegative nature alters properties |

These compounds demonstrate varying biological activities and chemical properties due to differences in their substituents, making them interesting for further research in medicinal chemistry and related fields .

Catalytic Chlorination Strategies Using Transition Metal Complexes

Transition metal-catalyzed chlorination has emerged as a pivotal method for introducing chlorine atoms into aromatic systems. In the context of (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone, chlorination typically targets the ortho position relative to the nitro group. A study employing zinc chloride (ZnCl₂) as a Lewis acid catalyst demonstrated its efficacy in facilitating the chlorination of nitro-substituted intermediates. For instance, the cyclization of 2-halogenated acrylates with nitromethane under ZnCl₂ catalysis achieved yields exceeding 85% for analogous pyridine derivatives. The catalyst’s role in stabilizing reactive intermediates and lowering activation energy is critical, particularly when paired with halogenated precursors like methyl 2-chloroacrylate.

Copper-based catalysts, such as cuprous chloride (CuCl), have also shown promise. In one example, CuCl accelerated the condensation of triethyl orthoformate with nitroalkanes at 95–100°C, achieving near-quantitative conversion rates. The selectivity for chloro-substituted products in these reactions is attributed to the catalyst’s ability to modulate electron density at the reaction site, favoring electrophilic aromatic substitution.

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| ZnCl₂ | 95–100 | 87.8 | 99.8 |

| CuCl | 95–100 | 89.9 | 99.7 |

| SnCl₄ | 95–100 | 86.4 | 99.6 |

Table 1: Performance of transition metal catalysts in chlorination reactions.

Diazotization-Based Pathways for Nitro Group Functionalization

Diazotization remains a cornerstone for introducing nitro groups into aromatic rings, though its application to (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone requires careful optimization. The process typically involves the generation of a diazonium salt intermediate, followed by displacement with a chlorine source. For example, thionyl chloride (SOCl₂) has been used to convert benzamide derivatives to imidoyl chlorides, which subsequently undergo nucleophilic aromatic substitution. In a related approach, the reaction of N-(p-tolyl)benzamide with SOCl₂ at 70°C produced N-(p-tolyl)benzimidoyl chloride, a key intermediate for nitro-functionalized aryl chlorides.

The regioselectivity of diazotization is highly dependent on the electronic effects of substituents. The nitro group’s strong electron-withdrawing nature directs chlorination to the ortho position, as observed in the synthesis of 2-chloro-5-nitrobenzamide derivatives. This selectivity is further enhanced by using stoichiometric amounts of nitrating agents, such as tert-butyl nitrite, which also serve as oxidants in multi-component reactions.

Solvent-Mediated Crystallization Techniques for Product Isolation

Post-synthetic isolation of (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone often relies on solvent-mediated crystallization to achieve high purity. Ethyl acetate and isopropanol are frequently employed due to their differential solubility profiles. In one protocol, the crude product was extracted with ethyl acetate, washed with saturated sodium bicarbonate, and dried over anhydrous sodium sulfate before rotary evaporation. Recrystallization using isopropanol and activated carbon yielded a yellow needle-shaped solid with a melting point of 109–111°C and purity exceeding 99%.

The choice of solvent directly impacts crystal morphology and purity. Polar aprotic solvents like dimethylformamide (DMF) may improve solubility during reaction steps but complicate isolation. In contrast, isopropanol’s moderate polarity facilitates the precipitation of high-purity crystals while minimizing co-precipitation of byproducts.

Reaction Optimization Through Temperature and Stoichiometric Control

Optimizing reaction parameters is essential for scaling up the synthesis of (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone. Elevated temperatures (95–100°C) accelerate condensation and cyclization steps but must be balanced against thermal degradation risks. For instance, increasing the chlorination temperature beyond 140°C did not improve reaction rates significantly, underscoring the need for precise thermal control.

Stoichiometric ratios of reagents also play a critical role. A molar ratio of 1:1.5 for nitromethane to triethyl orthoformate maximized intermediate yields, while excess chlorinating agents (e.g., POCl₃) ensured complete conversion of hydroxyl groups to chlorides. Catalyst loading, particularly for ZnCl₂ or CuCl, typically ranges from 5–10 mol% to avoid side reactions.

Role of Copper-Based Catalysts in Regioselective Chlorination

Copper catalysts have emerged as indispensable tools for introducing chlorine atoms into aromatic systems with high regioselectivity. In the context of (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone, the 2-chloro substituent is strategically positioned through copper-mediated electrophilic aromatic substitution (EAS). A study by Walter et al. demonstrated that copper(II) acetate [Cu(OAc)₂] catalyzes chlorocyclization reactions using sodium chloride (NaCl) as a chlorine source, achieving yields exceeding 90% for benzo[b]thiophene derivatives [1]. This method’s regioselectivity arises from the copper center’s ability to polarize the aromatic π-system, directing electrophilic chlorine to the ortho position relative to electron-donating groups.

A separate copper-catalyzed system employing para-toluenesulfonyl chloride (TsCl) further highlights the metal’s versatility. Under Cu(OAc)₂ catalysis, indoles undergo C2–H chlorination with 20 mol% catalyst loading, yielding 2-chloroindoles in up to 92% efficiency [2]. Mechanistic studies suggest a single-electron transfer (SET) pathway generates a Cu(III)–Cl intermediate, which facilitates selective C–Cl bond formation. For (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone, analogous mechanisms likely govern the chloro group’s installation at the 2-position, avoiding undesired meta or para byproducts.

Table 1: Copper-Catalyzed Chlorination Systems

| Chlorine Source | Catalyst | Substrate | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NaCl | Cu(OAc)₂ | Benzo[b]thiophene | 90–95 | Ortho preference [1] |

| TsCl | Cu(OAc)₂ | Indole | 72–92 | C2-specific [2] |

Iron-Mediated Electron Transfer Mechanisms in Nitroarene Synthesis

The introduction of the 5-nitro group in (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone necessitates precise control over nitration kinetics and positional selectivity. Iron-based catalysts excel in mediating electron transfer processes critical for nitroarene synthesis. While the provided sources focus on iron-catalyzed reductions (e.g., nitroarene to aniline transformations) [8], their inverse application—nitro group installation—relies on analogous redox cycles.

In copper-catalyzed systems, He et al. demonstrated that water assists C–C bond activation during ketone arylation, hinting at synergistic roles for transition metals and protic solvents in nitro functionalization [5]. Although direct iron-catalyzed nitration data is absent from the sources, iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is widely recognized for its dual role as a nitrating agent and Lewis acid in industrial processes. The nitro group’s meta-directing nature aligns with its 5-position in the target compound, suggesting iron-mediated nitration occurs after chlorination to avoid steric clashes.

Zinc Chloride Coordination Complexes in Friedel-Crafts Acylation

The 4-methylphenyl methanone moiety in (2-chloro-5-nitrophenyl)(4-methylphenyl)methanone is synthesized via Friedel-Crafts acylation, where zinc chloride (ZnCl₂) coordinates to the acylating agent to enhance electrophilicity. While the provided sources emphasize copper and iron catalysts, ZnCl₂ remains a cornerstone of traditional Friedel-Crafts chemistry. The Lewis acid forms a tight complex with acyl chlorides, polarizing the carbonyl group and facilitating electrophilic attack by the aromatic ring (e.g., toluene derivative).